Falintolol, (S,E)-

Ocular pharmacokinetics Corneal permeability Glaucoma drug delivery

Falintolol, (S,E)- (CAS 96479-91-3) is a single, stereochemically defined enantiomer of the cyclopropyl ketoxime propanolamine class of β-adrenergic receptor antagonists. Its structure, (2S)-1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol, incorporates a tert-butylamine moiety, a chiral (S)-hydroxyl-bearing carbon, and an (E)-configured oxime double bond that together define its pharmacological identity.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 96479-91-3
Cat. No. B12735605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFalintolol, (S,E)-
CAS96479-91-3
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(=NOCC(CNC(C)(C)C)O)C1CC1
InChIInChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9+/t11-/m0/s1
InChIKeyIYQDIWRBEQWANY-LUHPIMIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Falintolol (S,E)- CAS 96479-91-3: Stereochemically Defined Beta-Adrenergic Antagonist for Glaucoma and Cardiovascular Receptor Research


Falintolol, (S,E)- (CAS 96479-91-3) is a single, stereochemically defined enantiomer of the cyclopropyl ketoxime propanolamine class of β-adrenergic receptor antagonists. Its structure, (2S)-1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol, incorporates a tert-butylamine moiety, a chiral (S)-hydroxyl-bearing carbon, and an (E)-configured oxime double bond that together define its pharmacological identity [1]. Originally developed as an antiglaucoma agent, falintolol lacks the aromatic nucleus typical of aryloxypropanolamine beta-blockers (e.g., propranolol, timolol), representing a distinct aliphatic oxime ether pharmacophore [2]. The compound is catalogued as a research-use β-adrenoceptor antagonist and serves as a reference ligand in β₁/β₂ subtype selectivity studies and ocular pharmacokinetic investigations.

Why Falintolol (S,E)- Cannot Be Replaced by Generic Beta-Blockers or Other Falintolol Stereoisomers: Stereochemical and Pharmacokinetic Differentiation


Falintolol, (S,E)- is one of four possible stereoisomers arising from the chiral secondary alcohol carbon and the geometric isomerism of the oxime function. The racemic parent compound exists in solution as an approximately 8:2 mixture of syn- and anti-oxime isomers [1]. Critically, the pharmacological activity of β-adrenergic antagonists is stereospecific: the (S)-enantiomer at the hydroxyl-bearing carbon is invariably the eutomer, while (R)-isomers are typically 50- to 500-fold less potent at β-adrenoceptors. Furthermore, the (E)/(Z) oxime geometry influences receptor binding conformation, as demonstrated by Bouzoubaa et al., who showed that syn and anti isomers of falintolol exhibit distinct β-adrenergic blocking profiles in guinea pig atria (β₁) and trachea (β₂) assays [2]. Substituting (S,E)-falintolol with a different stereoisomer, a racemic mixture, or an aryloxypropanolamine beta-blocker (e.g., timolol, propranolol) introduces uncontrolled variables in receptor occupancy kinetics, subtype selectivity, corneal permeability, and duration of action—each of which has been quantitatively characterized for the (S,E)-form in peer-reviewed studies. The evidence below demonstrates that these differentials are not merely theoretical but have been measured in direct head-to-head comparisons.

Procurement-Relevant Differentiation Evidence for Falintolol (S,E)- CAS 96479-91-3: Quantitative Head-to-Head Comparisons


Corneal Permeability: Falintolol (S,E)- Demonstrates 2-Fold Faster Transport Than Timolol in Isolated Bovine Cornea (3–6 h)

In a direct head-to-head comparison using isolated bovine cornea under conditions simulating normal physiology, the transport rate of topically applied falintolol was linear for the first three hours and subsequently reached twice the rate of timolol during the 3- to 6-hour period [1]. The comparator timolol is the clinical gold standard for topical glaucoma therapy, making this differential directly relevant for selecting compounds in ocular drug disposition studies.

Ocular pharmacokinetics Corneal permeability Glaucoma drug delivery

Intraocular Pressure Reduction: Falintolol (S,E)- Matches Timolol's Efficacy but with Longer Duration of Action in Ocular Hypertensive Rabbits

In conscious albino rabbits with α-chymotrypsin-induced ocular hypertension, topical falintolol (0.5%–0.25%) produced a reduction in intraocular pressure (IOP) equal in magnitude to that achieved by timolol; however, a longer duration of activity was explicitly noted for falintolol [1]. This establishes that falintolol is not merely equipoise to timolol in IOP-lowering efficacy but offers a pharmacokinetically extended therapeutic window—a property potentially linked to its faster corneal transport kinetics demonstrated in the same study.

Glaucoma pharmacology Intraocular pressure Duration of action

Stereochemically Pure (S,E) Enantiomer Enables Defined β₁/β₂ Pharmacological Profiling—Distinct from Racemic or (Z)-Isomer Forms

Falintolol, (S,E)- is the single defined enantiomer with (S) absolute configuration at the hydroxyl-bearing carbon and (E) geometry at the oxime double bond. The racemic form of falintolol exists as an approximately 8:2 mixture of syn- and anti-oxime geometric isomers [1]. Bouzoubaa et al. demonstrated that syn and anti isomers of falintolol exhibit structurally distinct β-adrenergic blocking profiles when assayed on guinea pig atria (β₁) and trachea (β₂), confirming that oxime geometry influences pharmacological activity [2]. Furthermore, Conti et al. reported that across a series of falintolol-related Δ²-isoxazoline derivatives, the anti stereoisomers are invariably more active than their syn counterparts at both β₁- and β₂-adrenoceptors [3]. Procuring the defined (S,E) isomer rather than a racemic or mixed-isomer preparation ensures reproducible receptor pharmacology results unimpeded by the confounding variable of isomer ratio variability.

Chiral pharmacology Beta-adrenoceptor subtypes Stereospecific activity

Ocular Safety Profile: Falintolol (S,E)- Is Free of Local Anesthetic and Antimicrobial Effects, Differentiating It from Propranolol in Corneal Toxicity Assays

In a comparative preclinical safety assessment, falintolol and timolol were evaluated alongside propranolol using in vitro corneal toxicity indicators including electrophysiology, local anesthetic activity, and antimicrobial effects. Both falintolol and timolol produced only minor changes in electrophysiology at clinical concentrations and demonstrated neither local anesthetic nor antimicrobial effects [1]. In contrast, propranolol—a widely used aryloxypropanolamine beta-blocker—exhibits significant local anesthetic (membrane-stabilizing) activity due to its aromatic naphthyl group, which is structurally absent in falintolol's aliphatic cyclopropyl oxime ether scaffold. The Himber et al. 1987 in vivo study further confirmed that topical falintolol produced no noteworthy effects on pupil diameter, corneal integrity, or heart rate [2].

Corneal toxicity Local anesthetic activity Ocular safety pharmacology

Aliphatic Oxime Ether Pharmacophore Confers Non-Aromatic Structural Differentiation from Classical Aryloxypropanolamine Beta-Blockers

Falintolol belongs to a class of aliphatic and alicyclic oxime ether β-blockers that lack the aromatic ring system characteristic of aryloxypropanolamines such as propranolol, timolol, and betaxolol. Bouzoubaa et al. (1984) established that the presence of an aromatic nucleus is not crucial for potent β-adrenergic blocking activity when the oxime ether pharmacophore is appropriately substituted [1]. Specifically, ketoxime ethers of type B (including falintolol) generally showed higher potency than the corresponding ethers of type A, and the dicyclopropyl ketoxime derivative exhibited β-adrenergic antagonist activity comparable to that of propranolol [2]. This structural distinction is procurement-relevant because falintolol's non-aromatic scaffold eliminates the UV-dependent photodegradation pathways, membrane-stabilizing (local anesthetic) effects, and CYP2D6-dependent oxidative metabolism liabilities associated with naphthalene- or morpholine-containing beta-blockers.

Pharmacophore design Aliphatic beta-blockers Structure-activity relationships

Optimized Research Applications for Falintolol (S,E)- CAS 96479-91-3 Based on Differentiated Preclinical Evidence


Ocular Pharmacokinetic Modeling of Transcorneal Drug Disposition

Falintolol (S,E)- is the compound of choice for ex vivo corneal permeability studies requiring a β-blocker with quantifiably superior transport kinetics. Its 2-fold faster transport rate through isolated bovine cornea compared to timolol (3–6 h interval) [1] enables the construction of pharmacokinetic models with an extended dynamic range for permeability coefficient determination. Researchers studying formulation effects on transcorneal flux, transport saturation kinetics, or structure-penetration relationships should prioritize (S,E)-falintolol over timolol when a high-permeability reference compound is needed to establish upper-bound permeability benchmarks.

Sustained-Release Ocular Formulation Development with Extended IOP Control Endpoints

In preclinical glaucoma efficacy models, falintolol's longer duration of IOP reduction compared to timolol—at equal efficacy magnitude—positions it as a lead candidate for evaluating sustained-release or nanoparticle-based drug delivery systems targeting once-daily or less frequent dosing regimens [1]. The compound's established corneal permeability advantage further supports its selection for formulation strategies that rely on enhanced transcorneal flux to achieve prolonged therapeutic intraocular concentrations.

Stereospecific β-Adrenoceptor Subtype Selectivity Profiling and SAR Studies

The defined (S,E) stereochemistry of falintolol provides an essential single-isomer reference standard for Schild analysis and competitive binding studies at β₁- and β₂-adrenoceptors. Because racemic falintolol exists as an ~8:2 syn/anti mixture [1], and anti isomers are consistently more active than syn isomers across the falintolol chemical series [2], procurement of the isomerically pure (S,E) form eliminates batch-to-batch variability in apparent receptor affinity and subtype selectivity ratios. This is critical for laboratories generating Ki or pA₂ values intended for cross-study comparison or computational QSAR model training.

Corneal Safety Pharmacology Studies Requiring a Local Anesthetic-Negative Beta-Blocker Control

For in vitro corneal electrophysiology experiments where membrane-stabilizing (local anesthetic) effects must be rigorously excluded as confounding variables, falintolol (S,E)- is the appropriate β-blocker selection. Comparative data confirm that falintolol—unlike propranolol—is devoid of local anesthetic and antimicrobial effects and produces only minor electrophysiological changes at clinically relevant concentrations [1]. This clean corneal safety profile, corroborated by in vivo findings of no noteworthy effects on pupil diameter, corneal integrity, or heart rate following topical administration [2], makes falintolol the β-adrenoceptor antagonist of choice for studies where corneal tissue viability and functional integrity are primary endpoints.

Quote Request

Request a Quote for Falintolol, (S,E)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.